7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione
Overview
Description
7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is structurally characterized by the presence of a thione group at the 2-position of the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.
Introduction of the Thione Group: The thione group is introduced by treating the benzodiazepine core with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding sulfoxide or sulfone.
Reduction: Reduction of the thione group to a thiol.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nitrating agents.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Lorazepam: 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepine-2-one.
Diazepam: 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepine-2-one.
Clonazepam: 5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepine-2-one.
Uniqueness
7-Chloro-1,3-dihydro-3-methyl-5-(O-chlorophenyl)-2H-1,4-benzodiazepine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical and pharmacological properties compared to other benzodiazepines. This structural difference can influence its binding affinity, metabolic stability, and overall pharmacokinetic profile.
Properties
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUPVMCNARYHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183139 | |
Record name | 7-Chloro 5-(2-chlorophenyl)-1,3-dihydro-2H-(1,4)-benzodiazepine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2894-71-5 | |
Record name | 7-Chloro 5-(2-chlorophenyl)-1,3-dihydro-2H-(1,4)-benzodiazepine-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro 5-(2-chlorophenyl)-1,3-dihydro-2H-(1,4)-benzodiazepine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2894-71-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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